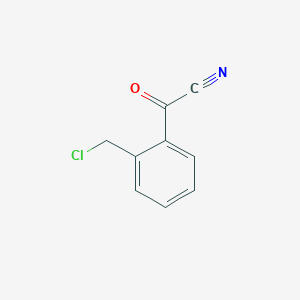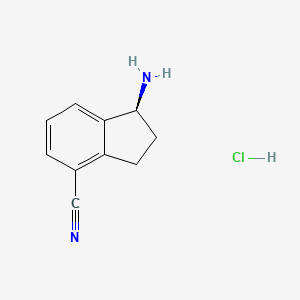
(R)-ethyl 3,4-dihydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-ethyl 3,4-dihydroxybutanoate is an organic compound with the molecular formula C6H12O4 It is a chiral ester derived from butanoic acid, featuring two hydroxyl groups on the third and fourth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 3,4-dihydroxybutanoate typically involves the esterification of ®-3,4-dihydroxybutanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
(R)-3,4-dihydroxybutanoic acid+ethanolH2SO4(R)-ethyl 3,4-dihydroxybutanoate+water
Industrial Production Methods
Industrial production of ®-ethyl 3,4-dihydroxybutanoate may involve biocatalytic processes using enzymes to achieve high enantioselectivity. Enzymes such as lipases can be employed to catalyze the esterification reaction under mild conditions, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-ethyl 3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ®-ethyl 3,4-dioxobutanoate.
Reduction: Formation of ®-3,4-dihydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
®-ethyl 3,4-dihydroxybutanoate is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, ®-ethyl 3,4-dihydroxybutanoate can be used as a substrate for studying enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Medicine
Industry
In the industrial sector, ®-ethyl 3,4-dihydroxybutanoate can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of ®-ethyl 3,4-dihydroxybutanoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of ®-3,4-dihydroxybutanoic acid and ethanol. The hydroxyl groups on the butanoic acid can further participate in metabolic pathways, contributing to various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-ethyl 3,4-dihydroxybutanoate: The enantiomer of ®-ethyl 3,4-dihydroxybutanoate, differing in the spatial arrangement of the hydroxyl groups.
Ethyl 3,4-dihydroxybutanoate: The racemic mixture containing both ® and (S) enantiomers.
Methyl 3,4-dihydroxybutanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
®-ethyl 3,4-dihydroxybutanoate is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. The presence of two hydroxyl groups also provides additional functionalization sites, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
112635-76-4 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.15708 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)





